molecular formula C17H17Cl2NO B3982368 2,6-dichloro-N-(4-phenylbutan-2-yl)benzamide

2,6-dichloro-N-(4-phenylbutan-2-yl)benzamide

Cat. No.: B3982368
M. Wt: 322.2 g/mol
InChI Key: OXKLIOGHNBUBOQ-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-(4-phenylbutan-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions on the benzene ring, and a phenylbutan-2-yl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(4-phenylbutan-2-yl)benzamide typically involves the following steps:

    Nucleophilic Substitution Reaction: The initial step involves the nucleophilic substitution of a suitable precursor, such as 2,6-dichlorobenzoyl chloride, with 4-phenylbutan-2-amine. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated purification systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-(4-phenylbutan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzamides.

Scientific Research Applications

2,6-Dichloro-N-(4-phenylbutan-2-yl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(4-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2,6-Dichloro-N-(4-phenylbutan-2-yl)benzamide can be compared with other similar compounds, such as:

    2,6-Dichlorobenzamide: Lacks the phenylbutan-2-yl group, resulting in different chemical and biological properties.

    N-(4-Phenylbutan-2-yl)benzamide:

    2,6-Dichloro-N-(2-phenylethyl)benzamide: Has a shorter alkyl chain, which may affect its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,6-dichloro-N-(4-phenylbutan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO/c1-12(10-11-13-6-3-2-4-7-13)20-17(21)16-14(18)8-5-9-15(16)19/h2-9,12H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKLIOGHNBUBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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